

Chemical structure analysis of N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide

CAS No.: 611185-57-0

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An In-Depth Technical Guide to the Chemical Structure Analysis of **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**

Introduction

N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide, with the molecular formula $C_{14}H_{11}BrFNO_2$, represents a class of compounds that are of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a halogenated phenyl ring, an amide linkage, and a fluorophenoxy ether group, suggests potential biological activity, drawing parallels to other acetamide derivatives that serve as key intermediates in drug manufacturing. A comprehensive understanding of its chemical structure is the bedrock upon which all further research, development, and quality control are built.

This guide, written from the perspective of a Senior Application Scientist, provides a multi-faceted strategy for the definitive structural elucidation and purity assessment of **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**. We will move beyond rote procedural descriptions to explore the causal reasoning behind the selection of each analytical technique, emphasizing an integrated approach where data from multiple methods are synthesized to construct a self-validating and unambiguous structural profile.

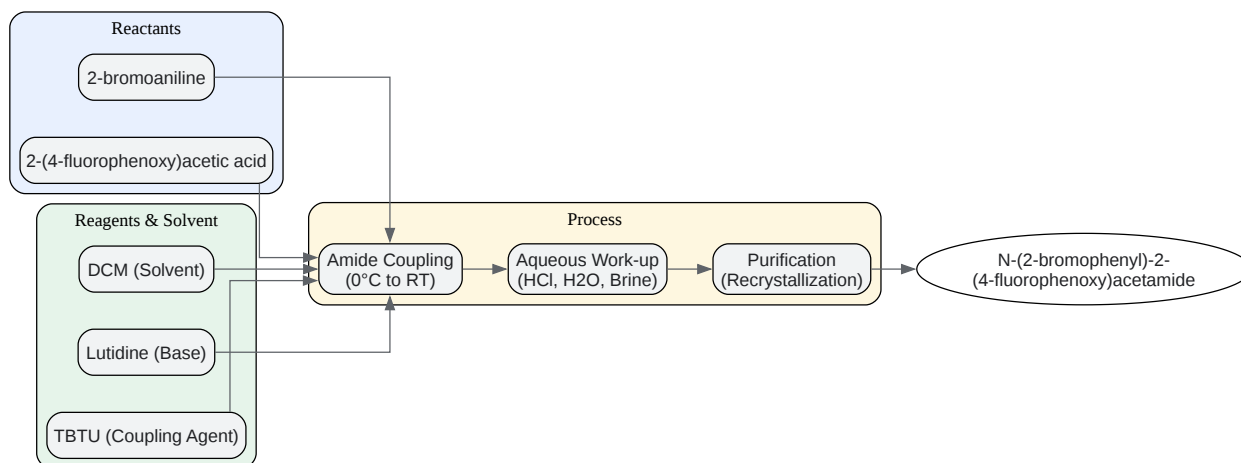
Proposed Synthesis and Purification Pathway

The synthesis of the title compound can be logically approached through a standard amide coupling reaction. This involves the reaction between 2-(4-fluorophenoxy)acetic acid and 2-bromoaniline. The use of a coupling agent such as 1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU) in a non-polar aprotic solvent like Dichloromethane (DCM) is a well-established method for facilitating such reactions efficiently and with high yield.[1]

Experimental Protocol: Synthesis

- **Reactant Preparation:** Dissolve 2-(4-fluorophenoxy)acetic acid (1 molar equivalent) in dry Dichloromethane (DCM).
- **Addition of Base and Amine:** To the solution, add lutidine (2 molar equivalents) followed by 2-bromoaniline (1 molar equivalent) at room temperature. Stir the mixture for 30 minutes.
- **Coupling Agent Addition:** Cool the reaction mixture in an ice bath to 0-5 °C. Add TBTU (1.2 molar equivalents) portion-wise, ensuring the temperature remains below 5 °C.[1]
- **Reaction Monitoring:** Allow the reaction to stir overnight at room temperature. Monitor the progress using Thin-Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (6:2).

- Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1.5N hydrochloric acid, water, and brine.
- Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system like ethanol/acetonitrile to yield the final product.[1]



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Caption: Proposed synthetic workflow for **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide**.

Spectroscopic and Spectrometric Structural Elucidation

A combination of spectroscopic techniques is essential for an unambiguous structural confirmation. Each method provides a unique piece of the structural puzzle, and their collective data ensures a high degree of confidence.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis post-synthesis, as it provides the most direct confirmation of the molecular weight of the target compound. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.

Causality: We choose ESI-MS because it allows us to confirm the molecular mass, a fundamental validation of a successful synthesis. Running in both positive ($[M+H]^+$, $[M+Na]^+$) and negative ($[M-H]^-$) ion modes provides complementary data and increases confidence. The presence of a bromine atom provides a distinct isotopic pattern (^{79}Br and ^{81}Br in an approximate 1:1 ratio), which serves as a powerful validation point. The M+2 peak should be nearly equal in intensity to the M peak.

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Infuse the sample directly into an ESI-MS system.
- Data Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-500.

Ion Adduct	Predicted m/z	Rationale
[M+H] ⁺	324.0030	Protonated molecule, confirms the monoisotopic mass.[2]
[M+Na] ⁺	345.9849	Sodiated adduct, common in ESI.[2]
[M-H] ⁻	321.9884	Deprotonated molecule, confirms mass in negative mode.[2]
[M+2+H] ⁺	326.0010	Isotopic peak due to the presence of ⁸¹ Br.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of a molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.

Causality: While MS confirms the mass, NMR confirms the structure. ¹H NMR will reveal the substitution patterns on the two aromatic rings and the presence of the methylene bridge and the amide proton. The integration of the signals should correspond to the number of protons in each environment. ¹³C NMR will confirm the number of unique carbon atoms and their types (aliphatic vs. aromatic, carbonyl). For this specific molecule, couplings between ¹H and the nearby ¹⁹F nucleus will provide further structural confirmation.

As no public experimental data is available, the following are predictions based on analyses of structurally similar compounds.[3][4]

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
-8.6	br s	1H	-NH-
-8.4	dd	1H	Ar-H (ortho to -NH)
-7.6	dd	1H	Ar-H (ortho to -Br)
-7.3	m	1H	Ar-H
-7.1 - 7.0	m	5H	Ar-H
-4.7	s	2H	-O-CH ₂ -

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
-167	C=O (amide)
-158 (d)	C-F (aromatic)
-154	C-O (ether)
-135 - 115	Aromatic Carbons
-68	-O-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality: This technique serves as a quick quality check. The presence of strong, characteristic absorptions for the amide N-H, amide C=O, and ether C-O linkages provides strong evidence that the core structure has been successfully synthesized.

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H stretch	Amide
~1680	C=O stretch (Amide I)	Amide
~1540	N-H bend (Amide II)	Amide
~1250	C-O-C stretch	Aryl Ether
~1220	C-F stretch	Fluoroaromatic

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Caption: Integrated workflow for spectroscopic structural elucidation.

Chromatographic Purity Assessment

For any application in drug development, confirming the purity of the compound is as critical as confirming its identity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Causality: A Reverse-Phase HPLC (RP-HPLC) method is chosen for its versatility and its ability to separate the relatively non-polar analyte from potential polar and non-polar impurities.^[5] A C18 column provides excellent retention for aromatic compounds. A mobile phase of acetonitrile and water is a common starting point, with the gradient optimized to ensure good resolution between the main peak and any impurities.^[5] UV detection is appropriate as the aromatic rings will have strong chromophores.

Experimental Protocol: RP-HPLC

- System Preparation: Equilibrate an HPLC system equipped with a C18 column and a UV detector.
- Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for linearity assessment.

- Method Validation: Validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, and precision.[5]

Table: Proposed RP-HPLC-UV Method Parameters

Parameter	Condition
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	50% to 95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Injection Volume	10 µL

Definitive 3D Structure Confirmation: X-ray Crystallography

While the combination of spectroscopy and chromatography provides a very high degree of confidence, single-crystal X-ray diffraction (XRD) is the unequivocal gold standard for determining the three-dimensional structure of a molecule.[6]

Causality: XRD provides an unambiguous map of atomic positions in the solid state, confirming not only the connectivity but also the conformation, bond lengths, and bond angles. This level of detail is invaluable for understanding potential intermolecular interactions and for computational modeling studies.[7]

The primary challenge is growing single crystals of sufficient quality. This typically involves slow evaporation of a saturated solution of the pure compound in a suitable solvent or solvent system.[8] Once suitable crystals are obtained, they are analyzed by an X-ray diffractometer to generate the final crystal structure.

Conclusion

The structural analysis of **N-(2-bromophenyl)-2-(4-fluorophenoxy)acetamide** is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. The initial confirmation of molecular weight by mass spectrometry is followed by a detailed mapping of the molecular framework using NMR and IR spectroscopy. The purity of the compound is then rigorously established through a validated HPLC method. For absolute structural proof, single-crystal X-ray diffraction remains the ultimate arbiter. This integrated, evidence-based approach ensures a comprehensive and trustworthy characterization, which is a prerequisite for any further investigation or application of this compound in research and development.

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